molecular formula C7H7BN2O3 B13001008 (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid

(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid

Cat. No.: B13001008
M. Wt: 177.96 g/mol
InChI Key: LCCKWEZSTOEUNM-UHFFFAOYSA-N
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Description

(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzimidazole ring fused with a boronic acid moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid typically involves the reaction of benzimidazole derivatives with boronic acid reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated benzimidazole reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe or ligand for studying enzyme activities, particularly those involving boron-containing compounds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid and benzimidazole moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The benzimidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar core structure but lacking the boronic acid group.

    Phenylboronic Acid: A simpler boronic acid derivative without the benzimidazole ring.

    (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)butanoic acid: A structurally similar compound with a butanoic acid group instead of a boronic acid group.

Uniqueness

(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is unique due to the combination of the benzimidazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(2-oxo-1,3-dihydrobenzimidazol-4-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-7-9-5-3-1-2-4(8(12)13)6(5)10-7/h1-3,12-13H,(H2,9,10,11)

InChI Key

LCCKWEZSTOEUNM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)NC(=O)N2)(O)O

Origin of Product

United States

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